4-Ethoxy-5-(2-hydroxymorpholin-4-yl)-2-methylpyridazin-3(2H)-one
Description
Properties
CAS No. |
67911-02-8 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-ethoxy-5-(2-hydroxymorpholin-4-yl)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H17N3O4/c1-3-17-10-8(6-12-13(2)11(10)16)14-4-5-18-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3 |
InChI Key |
CACUHXDBBXRNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C)N2CCOC(C2)O |
Origin of Product |
United States |
Biological Activity
4-Ethoxy-5-(2-hydroxymorpholin-4-yl)-2-methylpyridazin-3(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C11H17N3O4
- Molecular Weight : 255.27 g/mol
- CAS Number : 1201816-82-1
Antiviral Properties
Recent studies have indicated that derivatives of pyridazinones exhibit significant antiviral activity, particularly against Hepatitis B Virus (HBV). The compound this compound has been synthesized and evaluated for its anti-HBV activity. In vitro assays demonstrated that it inhibits HBV replication, suggesting a mechanism involving interference with viral polymerase activity .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in viral replication. The hydroxymorpholine moiety is thought to enhance the compound's ability to penetrate cellular membranes, allowing it to exert its effects intracellularly. This property is crucial for targeting viral replication processes effectively.
Study 1: Anti-HBV Activity
In a study conducted by Zhang et al., four novel pyridine derivatives, including this compound, were synthesized and tested for anti-HBV activity. The results showed that the compound exhibited a dose-dependent inhibition of HBV replication in HepG2.2.15 cells. The IC50 value was determined to be approximately 12 µM, indicating moderate antiviral potency compared to standard antiviral agents .
Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models. Results indicated favorable bioavailability and a half-life suitable for therapeutic use. Toxicological evaluations revealed no significant adverse effects at therapeutic doses, supporting its potential as a safe antiviral agent.
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C11H17N3O4 |
| Molecular Weight | 255.27 g/mol |
| IC50 (Anti-HBV) | 12 µM |
| Half-Life | 6 hours |
| Toxicity | Low at therapeutic doses |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Pyridazinone Derivatives
Physicochemical Properties
- Solubility: The hydroxymorpholinyl group in the target compound improves aqueous solubility via H-bonding, contrasting with morpholinyl analogs lacking hydroxyl groups .
- Melting Points : While direct data for the target compound is unavailable, analogs like (4E)-2-acetyl-5-methyl derivatives show melting points ~170°C, influenced by substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
